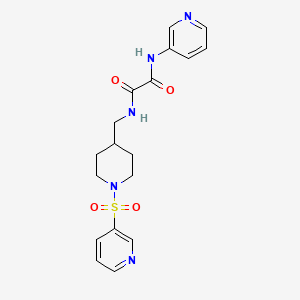

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-pyridin-3-yl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c24-17(18(25)22-15-3-1-7-19-12-15)21-11-14-5-9-23(10-6-14)28(26,27)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTRVAMFRFPHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target Mycobacterium tuberculosis.

Mode of Action

It’s known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes.

Biochemical Pathways

Compounds with similar structures have been shown to interfere with the synthesis of cell walls in mycobacterium tuberculosis, which could be a potential pathway affected by this compound.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also have potent anti-tubercular effects.

Biological Activity

N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes pyridine and piperidine moieties, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with oxalamide linkages often exhibit significant biological activities due to their ability to interact with specific biological targets. The oxalamide group can form strong hydrogen bonds with positively charged residues in target proteins, enhancing binding affinity and specificity.

Antiviral Activity

A study highlighted the design and synthesis of oxalamide derivatives that target viral entry inhibitors, particularly against HIV. Modifications in the structure of related compounds have shown promising antiviral properties by blocking the CD4 binding site on HIV gp120, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

- Antiviral Properties : In a comparative study, various oxalamide derivatives were tested for their antiviral efficacy. Compounds structurally similar to this compound demonstrated varying degrees of activity against viral strains, indicating potential for development as antiviral agents .

- Influenza Virus Inhibition : Another research effort focused on the design of NA inhibitors derived from oxalamide structures. These inhibitors showed significant interactions with key amino acids at the active site of the influenza virus neuraminidase, suggesting that this compound may also exhibit similar inhibitory effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₄S |

| Molecular Weight | 403.5 g/mol |

| Antiviral Activity | Potential against HIV |

| Interaction Mechanism | Hydrogen bonding with target |

| Related Compounds | Oxalamide derivatives |

Comparison with Similar Compounds

HIV Entry Inhibitors ()

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13) share the oxalamide core but differ in substituents (e.g., thiazol, chlorophenyl, acetylpiperidine). Key distinctions include:

Piperidinyl-Pyridine Oxalamides (–11)

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide () shares the pyridin-3-yl and piperidinylmethyl groups but substitutes a 3-cyanopyridin-2-yl group instead of sulfonyl. Key differences:

- Molecular Weight: 364.4 g/mol () vs.

- Functional Groups: The sulfonyl group may enhance solubility or metabolic stability compared to cyano substituents .

Flavoring Agents (–9)

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) is a potent umami agonist. Comparisons include:

- Structure-Activity : The target compound’s pyridin-3-ylsulfonyl group may reduce flavor-enhancing effects compared to S336’s dimethoxybenzyl and pyridin-2-yl ethyl groups .

Metabolic and Toxicological Profiles

- Amide Hydrolysis Resistance: Oxalamides like S336 and related compounds (e.g., Nos. 1769–1770) resist amide hydrolysis in hepatocyte assays, suggesting similar stability for the target compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyridin-3-ylsulfonyl-piperidine intermediate via sulfonation of piperidine using pyridine-3-sulfonyl chloride under anhydrous conditions.

- Step 2 : Coupling the intermediate with oxalamide precursors using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization using NMR and HRMS.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify connectivity of the pyridinyl, piperidinyl, and oxalamide moieties.

- IR Spectroscopy : Confirms carbonyl (C=O) and sulfonyl (S=O) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Provides definitive bond-length and stereochemical data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against kinase panels due to structural similarity to kinase inhibitors (e.g., pyridinyl-piperidine motifs).

- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7).

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonation step in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance sulfonyl group incorporation.

- Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

Q. How should contradictory data between computational predictions and experimental binding assays be resolved?

- Methodological Answer :

- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects in molecular docking simulations.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Intermediate Trapping : Use LC-MS to identify degradation products or competing binding modes .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEGylated groups to enhance solubility.

- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations.

- Salt Formation : Prepare hydrochloride or mesylate salts to improve bioavailability .

Q. How can regioselectivity challenges in the coupling of pyridinyl and piperidinyl groups be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct coupling to specific sites.

- Catalyst Tuning : Use Pd(dppf)Cl₂ or Buchwald-Hartwig conditions for C–N bond formation.

- Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity under controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.